molecular formula C13H13NO4 B1391873 Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate CAS No. 1187163-38-7

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Cat. No. B1391873
CAS RN: 1187163-38-7
M. Wt: 247.25 g/mol
InChI Key: HYKPCAFURSMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 402038, and its molecular formula is C14H13NO4.

Scientific Research Applications

Chemical Synthesis and Polymer Formation

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate and its derivatives have been explored extensively in chemical synthesis, particularly in the formation of polymers and complex organic structures. For instance, copolyesters containing both terephthalic and bio-based furanic units were synthesized through melt polycondensation, using bio-based ethyl 2-furoate. This process aimed to obtain high molar mass copolyesters with a random distribution of terephthalic and furanic ester units in the polymer chains, yielding amorphous polymers with good thermal stability (Abid et al., 2008).

Chemical Reactions and Pathways

The molecule has been involved in various chemical reactions and studies on reaction pathways. For example, thermal and photochemical decompositions of certain derivatives have been explored, providing insights into potential reaction pathways and product formation. These studies also discussed the conditions under which different cyclization products were detected or not detected, shedding light on the reactivity and stability of these compounds under various conditions (Yakushijin et al., 1982).

Pharmaceutical and Biological Applications

While information related to drug use, dosage, and side effects was excluded as per your request, it's worth noting that derivatives of Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate have been explored in pharmaceutical contexts. For instance, the molecule's analogs have demonstrated significant analgesic and anti-inflammatory activities, indicating its potential relevance in medical research (Agudoawu & Knaus, 2000).

Chemical Transformations and Industrial Applications

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate has been a focal point in studies investigating chemical transformations. For instance, research has been conducted on the efficient synthesis of important industrial compounds like maltol and ethyl maltol from related substances, showcasing the molecule's potential in industrial applications and synthesis of value-added products (Torii et al., 1976).

properties

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPCAFURSMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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